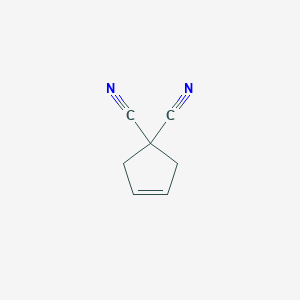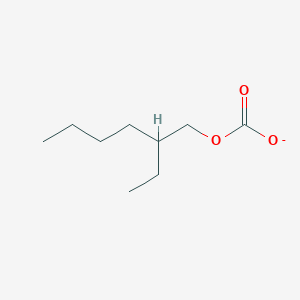
2-Ethylhexyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-ethylhexyl carbonate typically involves the reaction of 2-ethylhexanol with phosgene or carbonic acid derivatives. One common method is the reaction of 2-ethylhexanol with phosgene in the presence of a base, such as pyridine, to form the carbonate ester . The reaction conditions usually involve temperatures ranging from 0°C to 50°C and may require a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
In industrial settings, this compound can be produced through a continuous process where 2-ethylhexanol is reacted with carbon dioxide in the presence of a catalyst. This method is advantageous as it reduces the need for hazardous reagents like phosgene and allows for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylhexyl carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonates and alcohols under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: 2-Ethylhexanol and carbonic acid.
Oxidation: Corresponding carbonates and alcohols.
Substitution: Various substituted carbonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethylhexyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of polymers, resins, and coatings.
Mecanismo De Acción
The mechanism of action of 2-ethylhexyl carbonate involves its ability to act as a solvent and reactant in various chemical processes. It can interact with molecular targets through hydrogen bonding and van der Waals forces, facilitating reactions and processes in which it is involved .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethylhexyl acrylate: Used in the production of adhesives and coatings.
Propylene carbonate: Commonly used as a solvent and in lithium-ion batteries.
Quaternary ammonium compounds: Utilized as disinfectants and surfactants.
Uniqueness
2-Ethylhexyl carbonate is unique due to its specific ester structure, which imparts distinct solubility and reactivity properties compared to other similar compounds. Its ability to act as both a solvent and reactant makes it versatile in various applications .
Propiedades
Número CAS |
57557-17-2 |
|---|---|
Fórmula molecular |
C9H17O3- |
Peso molecular |
173.23 g/mol |
Nombre IUPAC |
2-ethylhexyl carbonate |
InChI |
InChI=1S/C9H18O3/c1-3-5-6-8(4-2)7-12-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/p-1 |
Clave InChI |
LXUJDFITFWBMQT-UHFFFAOYSA-M |
SMILES canónico |
CCCCC(CC)COC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


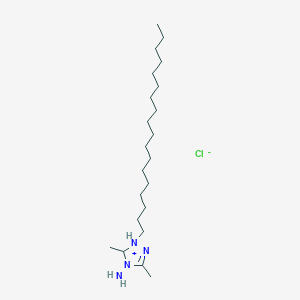
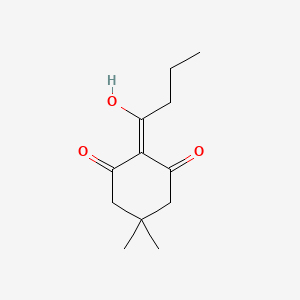
![2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14613994.png)
methanone](/img/structure/B14613998.png)
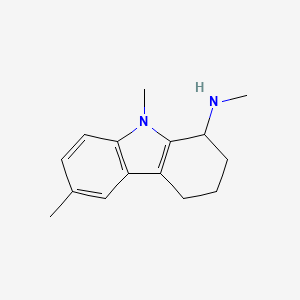
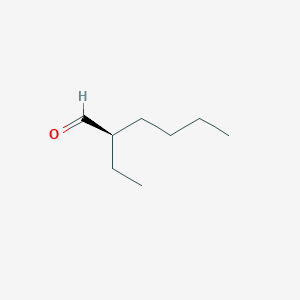
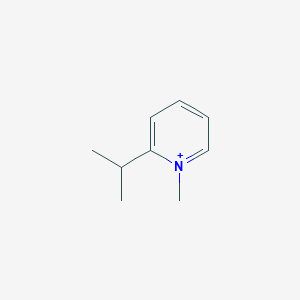
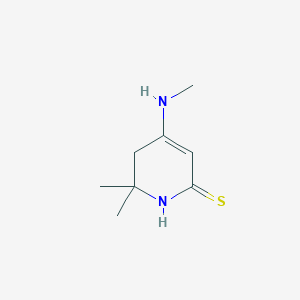
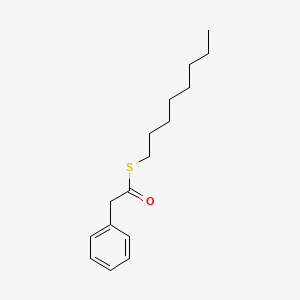
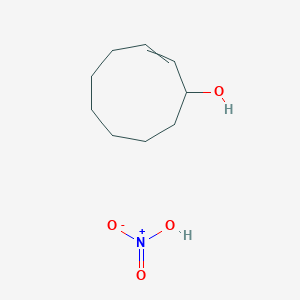

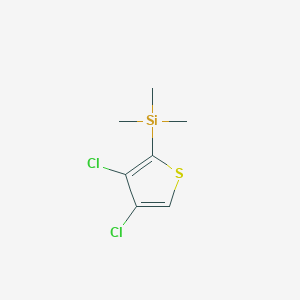
![2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl-](/img/structure/B14614054.png)
